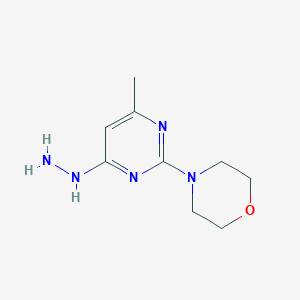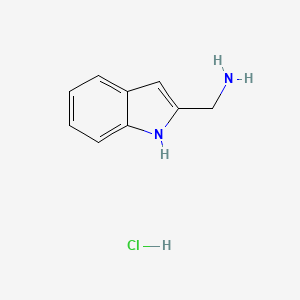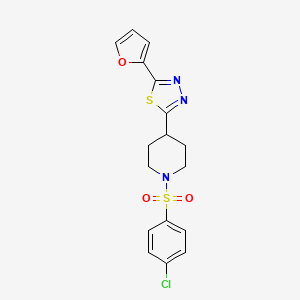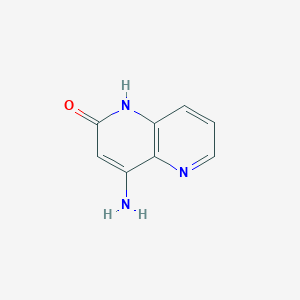
4-(4-Hydrazinyl-6-methylpyrimidin-2-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Hydrazinyl-6-methylpyrimidin-2-yl)morpholine is a chemical compound with the molecular formula C9H15N5O and a molecular weight of 209.25 g/mol . This compound is known for its unique structure, which includes a hydrazinyl group attached to a pyrimidine ring, further connected to a morpholine ring. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydrazinyl-6-methylpyrimidin-2-yl)morpholine typically involves the reaction of 4-chloro-6-methylpyrimidine with hydrazine hydrate to form 4-hydrazinyl-6-methylpyrimidine. This intermediate is then reacted with morpholine under appropriate conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. This includes the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Hydrazinyl-6-methylpyrimidin-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Azo and azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Hydrazinyl-6-methylpyrimidin-2-yl)morpholine is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(4-Hydrazinyl-6-methylpyrimidin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydrazino-2-methyl-6-phenylthieno[2,3-d]pyrimidine
- 4-(4-Hydrazinyl-6-methyl-2-pyrimidinyl)morpholine
Uniqueness
4-(4-Hydrazinyl-6-methylpyrimidin-2-yl)morpholine is unique due to its combination of a hydrazinyl group, a pyrimidine ring, and a morpholine ring. This structure provides it with distinct chemical properties and reactivity, making it valuable in various research applications .
Eigenschaften
IUPAC Name |
(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c1-7-6-8(13-10)12-9(11-7)14-2-4-15-5-3-14/h6H,2-5,10H2,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFGPFSUOVBPSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,3r,6s,8S)-4-Oxatricyclo[4.3.1.13,8]undecan-5-one](/img/new.no-structure.jpg)
![1-methyl-1H-benzo[d]imidazol-5-yl 2-(4-isopropylphenoxy)acetate](/img/structure/B2808087.png)



![(3aR,6aS)-Tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole hydrochloride](/img/structure/B2808094.png)
![5-ethyl-3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2808096.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2808098.png)
![3-(3,4-Dimethoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2808099.png)
![2-(2-methyl-5-nitrobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2808101.png)
![9-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2808103.png)

